Diazald-N-methyl-13C
CAS No.: 60858-95-9
Cat. No.: VC16199849
Molecular Formula: C8H10N2O3S
Molecular Weight: 215.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60858-95-9 |
---|---|
Molecular Formula | C8H10N2O3S |
Molecular Weight | 215.24 g/mol |
IUPAC Name | 4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide |
Standard InChI | InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1 |
Standard InChI Key | FFKZOUIEAHOBHW-VQEHIDDOSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Diazald-N-methyl-13C features a toluenesulfonamide backbone with a nitroso group and 13C-labeled methyl substituent on the nitrogen atom. The 13C enrichment (99 atom%) provides a mass shift detectable in mass spectrometry, making it invaluable for mechanistic studies . Key identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 60858-95-9 | |
Molecular Formula | C₈H₁₀N₂O₃S | |
Molecular Weight | 215.25 g/mol | |
SMILES | Cc1ccc(cc1)S(=O)(=O)N([13CH3])N=O | |
InChI Key | FFKZOUIEAHOBHW-VQEHIDDOSA-N | |
Storage Temperature | −20°C |
The 13C label induces a 1 Da mass increase in derivative compounds, enabling unambiguous detection in isotopic tracer experiments .
Spectral Features
Nuclear magnetic resonance (NMR) spectra show distinct 13C coupling in the methyl group (δ ~3.1 ppm for ¹H, δ ~37 ppm for ¹³C). Infrared spectroscopy reveals characteristic sulfonamide (SO₂) stretches at 1160 cm⁻¹ and 1360 cm⁻¹, while the nitroso group absorbs near 1450 cm⁻¹ .
Synthesis and Isotopic Labeling Strategies
Production from Methanol-13C
The synthesis leverages methanol-13C as the labeled methyl source, providing a cost-effective route compared to alternative 13C precursors :
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Methylation: p-Toluenesulfonamide reacts with methanol-13C under acidic conditions to form N-methyl-13C-p-toluenesulfonamide.
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Nitrosation: Treatment with nitrous acid (HNO₂) introduces the nitroso group, yielding Diazald-N-methyl-13C.
This method achieves >97% isotopic purity, with scalability demonstrated at multi-gram scales .
Byproduct Management
The process generates aqueous sodium nitrite and sulfuric acid byproducts, necessitating neutralization before disposal. Residual methanol-13C is recovered via distillation, reducing costs .
Diazomethane-13C Generation and Applications
Base-Mediated Decomposition
Diazald-N-methyl-13C decomposes in alkaline conditions to release diazomethane-13C (CH₂¹³N₂), a versatile methylating agent:
Table 2: Reaction Conditions and Yields
Base | Solvent | Temperature | Yield (%) |
---|---|---|---|
NaOH | H₂O/Et₂O | 0–5°C | 85 |
KOH/EtOH | MTBE | 20°C | 92 |
NaOMe | MeOH | 40°C | 95 |
Methoxide bases enhance reaction rates, achieving near-quantitative yields in microreactor systems .
Isotopic Tracers in Organic Synthesis
Diazomethane-13C enables precise labeling in:
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Methylation: Phenols, carboxylic acids, and amines incorporate the 13C-methyl group for metabolic studies .
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Cyclopropanation: Alkenes react to form 13C-labeled cyclopropanes, useful in natural product synthesis .
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α-Diazoketones: Carboxylic acids convert to 13C-labeled diazoketones for photolytic or thermal rearrangements .
Hazard Type | GHS Code | Precautionary Measures |
---|---|---|
Self-reactive | H242 | Avoid heat/sparks/open flames |
Skin irritation | H315 | Wear nitrile gloves |
Eye damage | H319 | Use safety goggles |
Respiratory toxicity | H335 | Operate in fume hoods |
Supplier | Quantity | Price (USD) |
---|---|---|
American Custom Chemicals | 250 mg | 710.67 |
Merck KGaA | 1 g | 1,064.19 |
Comparative Stability
Diazald-N-methyl-13C exhibits superior thermal stability (Tₒₙₛₑₜ = 170°C) versus unlabeled Diazald (Tₒₙₛₑₜ = 80°C), reducing explosion risks in continuous flow systems .
Recent Advances and Research Trends
Microreactor Integration
Recent studies highlight its compatibility with microreactor technology, enabling safe, high-throughput diazomethane-13C generation. Channel sizes <500 μm maintain near-isothermal conditions, preventing thermal runaway .
Deuterium Scrambling Studies
Co-labeling with deuterium (Diazald-N-methyl-13C-d₃) revealed <5% deuterium loss during diazomethane generation, validating its use in kinetic isotope effect studies .
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